molecular formula C6H14OSSi B14507727 O-Methyl (trimethylsilyl)ethanethioate CAS No. 62785-57-3

O-Methyl (trimethylsilyl)ethanethioate

Cat. No.: B14507727
CAS No.: 62785-57-3
M. Wt: 162.33 g/mol
InChI Key: FCVARGCRETXELN-UHFFFAOYSA-N
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Description

O-Methyl (trimethylsilyl)ethanethioate is a sulfur-containing organosilicon compound characterized by a thioester group (-SC(O)-) linked to a trimethylsilyl (TMS) moiety and an O-methyl substituent. Its structure combines the electron-withdrawing properties of the TMS group with the steric and electronic effects of O-methylation, making it a versatile intermediate in organic synthesis and medicinal chemistry. Studies highlight its role in modulating biological activity, where the number and position of O-methyl groups critically influence binding affinity and stability . For instance, derivatives with two O-methyl groups exhibit enhanced activity compared to non-methylated or hyper-methylated analogs .

Properties

CAS No.

62785-57-3

Molecular Formula

C6H14OSSi

Molecular Weight

162.33 g/mol

IUPAC Name

O-methyl 2-trimethylsilylethanethioate

InChI

InChI=1S/C6H14OSSi/c1-7-6(8)5-9(2,3)4/h5H2,1-4H3

InChI Key

FCVARGCRETXELN-UHFFFAOYSA-N

Canonical SMILES

COC(=S)C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Methyl (trimethylsilyl)ethanethioate can be synthesized through the silylation of ethanethioate derivatives. One common method involves the reaction of ethanethioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale silylation processes. These processes utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of trimethylsilyl chloride and appropriate bases remains central to these methods .

Chemical Reactions Analysis

Types of Reactions

O-Methyl (trimethylsilyl)ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Methyl (trimethylsilyl)ethanethioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Methyl (trimethylsilyl)ethanethioate involves the formation of stable silyl ethers, which protect reactive functional groups during chemical reactions. The trimethylsilyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations. The compound’s molecular targets include hydroxyl and thiol groups, which are temporarily masked by the silyl group .

Comparison with Similar Compounds

Structural Analogs

O-Methyl (trimethylsilyl)ethanethioate belongs to a broader class of thioesters and organometallic compounds. Key structural analogs include:

Compound Name Key Substituents Key Properties
This compound Trimethylsilyl, O-methyl Optimal activity with two O-methyl groups
S-Triphenylplumbyl ethanethioate Triphenylplumbyl (Ph₃Pb) Higher molecular weight; reduced stability due to Pb’s toxicity
S-Triphenylplumbyl benzenecarbothioate Triphenylplumbyl, aromatic ring Enhanced steric hindrance; limited solubility
O-Methyl ethanethioate (Compound 11) No O-methyl groups Inactive in biological screens
Compound 17/19 Two O-methyl groups High activity in protein-targeted assays

Key Observations :

  • The trimethylsilyl group enhances electron withdrawal, stabilizing the thioester bond compared to heavier analogs like triphenylplumbyl derivatives .
  • O-Methylation optimizes activity: Derivatives with two O-methyl groups (e.g., Compound 17/19) show superior binding, whereas non-methylated (Compound 11) or hyper-methylated (Compound 21) variants are inactive .

Reactivity and Stability

  • Electrophilicity : The TMS group in this compound increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. This contrasts with triphenylplumbyl analogs, where steric bulk from Pb limits reactivity .
  • Hydrolytic Stability: Silyl-protected thioesters exhibit greater resistance to hydrolysis compared to non-silylated analogs (e.g., S-triphenylplumbyl derivatives), which degrade rapidly in aqueous media .

Research Findings and Implications

  • Optimal Methylation : Two O-methyl groups maximize activity by balancing steric accessibility and electronic effects. Hyper-methylation (e.g., four O-methyl groups) disrupts binding due to excessive bulk .
  • Substituent Effects : Trimethylsilyl groups outperform heavier metals (e.g., Pb) in stability and synthetic utility, though plumbyl derivatives remain relevant in niche catalytic applications .

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